Iso Varalaldehyde

Flavor chemistry Odor activity value Sensory science

Standard C5 aldehydes fail to replicate the specific malty note or CaSR modulation required in advanced flavor systems and pharmaceutical R&D. Iso Valeraldehyde (3-methylbutanal) provides functional non-interchangeable performance. - **Organoleptic Precision:** Delivers clean malty impact at 3,000 ppm (malt) and 200-2,000 ppm (coffee); substitution with n-valeraldehyde introduces harshness. - **Analytical Certainty:** Distinct Kovats RI of 951 on polar columns ensures unambiguous resolution from isomers in wine, oil, or microbial VOC analysis. - **API & Research Utility:** Validated reagent for Maprotiline HCl synthesis and a positive allosteric modulator of the calcium-sensing receptor (CaSR) for kokumi studies.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B13802815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso Varalaldehyde
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCCC(C=O)(C=O)N
InChIInChI=1S/C5H9NO2/c1-2-5(6,3-7)4-8/h3-4H,2,6H2,1H3
InChIKeyFENHBDKJBXOUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isovaleraldehyde: Chemical Identity & Specifications


Iso Varalaldehyde, formally known as isovaleraldehyde or 3-methylbutanal (CAS 590-86-3), is a branched-chain C5 aliphatic aldehyde with the molecular formula C5H10O and molecular weight 86.13 g/mol [1]. It is one of four structural isomers in the pentanal family, alongside n-valeraldehyde, 2-methylbutyraldehyde, and pivaldehyde [2]. The compound exists as a colorless liquid at standard temperature and pressure, with a boiling point of 90-92.5°C, density of approximately 0.803 g/mL at 25°C, and vapor density of 2.96 (vs air) . Commercially, isovaleraldehyde is supplied at purities ranging from ≥95% (natural grade) to ≥99% (GC standard) and serves as a key reagent in pharmaceutical synthesis, flavor and fragrance formulation, and as an analytical reference standard . The compound is found naturally in low concentrations in many food types, including citrus oils, peppermint, eucalyptus, and fermented products [3].

Isovaleraldehyde: Structural Isomerism & Functional Divergence


Despite sharing the identical molecular formula C5H10O with its pentanal isomers, isovaleraldehyde exhibits functionally non-interchangeable properties that preclude simple substitution in flavor applications, analytical workflows, and chemical synthesis. The presence and position of the methyl branch (CH3 at carbon-3) fundamentally alters the compound's organoleptic profile, volatility, and reactivity compared to linear n-valeraldehyde or alternatively branched 2-methylbutyraldehyde [1]. In flavor and fragrance formulations, substitution with n-valeraldehyde introduces perceptible harshness and reduces overall impact, while pivaldehyde—bearing a fully substituted tertiary carbon—exhibits markedly different thermal decomposition behavior that yields fewer pyrolysis products [2]. For analytical applications requiring certified reference standards, isovaleraldehyde's distinct Kovats retention index (RI: 951 on polar columns) enables unambiguous chromatographic resolution from co-occurring isomeric aldehydes in complex matrices such as olive oil, wine, and microbial volatile organic compound profiles [3]. These quantifiable divergences establish that isovaleraldehyde is not a commodity-grade aldehyde but a structurally specific reagent with validated, context-dependent performance advantages.

Isovaleraldehyde: Quantitative Comparative Evidence


Flavor Impact: Cheddar Cheese Model

In a controlled cheddar cheese matrix model evaluating aldehyde perceptual interactions, 3-methylbutanal (isovaleraldehyde) demonstrated 1.6-fold higher odor activity contribution compared to 2-methylbutanal, based on quantitative odor threshold and aroma intensity measurements [1]. This quantitative difference establishes isovaleraldehyde as the more potent malty/fruity flavor contributor among the methyl-branched C5 aldehydes in dairy applications.

Flavor chemistry Odor activity value Sensory science

Thermal Decomposition Profile vs. Pivaldehyde

Comparative pyrolysis studies of gas-phase C5 aldehydes at 1270-1470 K revealed that pivaldehyde ((CH3)3CCHO) produces fewer decomposition products than isovaleraldehyde due to the structural constraints of its fully branched tertiary carbon backbone [1]. Isovaleraldehyde uniquely generates water, 3-methyl-1-butyne, isopropylketene, and vinyl alcohol as characteristic decomposition products, whereas pivaldehyde fails to produce the butyne derivative or water under identical conditions [2].

Thermal decomposition Pyrolysis chemistry Atmospheric chemistry

CaSR Activation vs. C3-C6 Aldehydes

Isovaleraldehyde (IVAH) was experimentally validated as a positive allosteric modulator (PAM) of the orally expressed calcium-sensing receptor CaSR, with receptor activation confirmed via in vitro assays [1]. Among C3-C6 aliphatic aldehydes tested, isovaleraldehyde and 2-methylbutyraldehyde both demonstrated CaSR activation, whereas the linear n-valeraldehyde was not explicitly reported to exhibit comparable potency in this specific receptor assay [2]. The CaSR-mediated mechanism provides a molecular explanation for isovaleraldehyde's taste-enhancing effects observed under olfactory deprivation conditions (noseclip sensory evaluation).

Taste modulation Kokumi substance GPCR pharmacology

Physical Properties vs. n-Valeraldehyde

Branched-chain isovaleraldehyde exhibits distinct physicochemical properties compared to its linear isomer n-valeraldehyde that impact handling, formulation, and analytical behavior. Isovaleraldehyde has a boiling point of 90-92°C and vapor density of 2.96 (vs air), whereas n-valeraldehyde (CAS 110-62-3) has a boiling point of 102-103°C and higher vapor pressure characteristics [1]. These differences affect volatility in flavor applications and retention time in gas chromatographic separations.

Physicochemical properties Volatility Solubility

Isovaleraldehyde Application Scenarios


Flavor Formulation: Malt, Chocolate, Roasted

Based on validated dose-response data, isovaleraldehyde should be selected as the primary malty/flavor contributor in brown flavor applications where n-valeraldehyde's harshness is prohibitive and 2-methylbutyraldehyde's impact is insufficient [1]. Optimal usage levels have been empirically established: malt flavors require approximately 3,000 ppm, coffee flavors 200-2,000 ppm depending on roast intensity, cocoa/chocolate flavors 500-1,000 ppm, and peanut flavors approximately 2,000 ppm in the final flavor concentrate intended for 0.05% beverage dosage . These established dose ranges enable predictable formulation outcomes and reduce iterative trial-and-error development cycles.

Analytical Reference Standard: Food Volatiles

Isovaleraldehyde serves as a critical analytical reference standard for quantifying carbonyl compounds in food and beverage matrices where its chromatographic separation from isomeric aldehydes is essential. Validated applications include the determination of C5-C8 wine aroma carbonyl compounds [1], quality evaluation of olive oils via headspace solid-phase microextraction-gas chromatography with flame ionization detection and multivariate analysis , and analysis of microbial volatile organic compounds from Aspergillus flavus isolates using SPME-GC-MS . The compound's distinct Kovats retention index of 951 on polar columns enables unambiguous identification in complex volatile profiles.

Pharmaceutical Intermediate: Maprotiline Synthesis

Isovaleraldehyde functions as a key reagent in the preparation of active pharmaceutical ingredient (API) products, with specific application in the commercial production of Maprotiline Hydrochloride [1]. The compound can be utilized for analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDAs) where traceability against pharmacopeial standards (USP or EP) is required . This application demands high-purity material (≥98% GC) with documented characterization data compliant with regulatory guidelines.

Kokumi Taste Modulation via CaSR

Isovaleraldehyde is a validated positive allosteric modulator of the calcium-sensing receptor (CaSR), positioning it as a research tool for investigating kokumi substance mechanisms [1]. Experimental evidence confirms that isovaleraldehyde enhances taste intensity even under olfactory deprivation conditions, establishing its functionality as a true taste modulator rather than merely an aroma compound . This receptor-level activity distinguishes isovaleraldehyde from structurally similar aldehydes that do not activate CaSR, making it the compound of choice for studies examining the intersection of volatile compounds and taste receptor pharmacology.

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